5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a phenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with an appropriate oxazole derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthetic routes, including the preparation of intermediate compounds such as 3-fluoro-4-methylphenyl isocyanate. These intermediates are then reacted with other reagents to form the final product. The process may require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenyl isocyanate: A related compound used in the synthesis of various derivatives.
1,2,4-Triazole-containing scaffolds: These compounds share some structural similarities and are used in similar applications.
Uniqueness
5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13FN2O2 |
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Molecular Weight |
296.29 g/mol |
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H13FN2O2/c1-11-7-8-12(9-14(11)18)16-10-15(20-22-16)17(21)19-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21) |
InChI Key |
JCYGSXDYKZMKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3)F |
Origin of Product |
United States |
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